molecular formula C23H19ClN2OS B11212975 2-[(4-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one

2-[(4-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one

Cat. No.: B11212975
M. Wt: 406.9 g/mol
InChI Key: HLUOCXNGIFFXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, a 4-chlorophenyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with 2-phenylethylamine to yield the desired quinazolinone compound. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(4-isopropylphenyl)acetamide
  • 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one

Uniqueness

Compared to similar compounds, 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of both the quinazolinone core and the phenylethyl group enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C23H19ClN2OS

Molecular Weight

406.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one

InChI

InChI=1S/C23H19ClN2OS/c24-19-12-10-18(11-13-19)16-28-23-25-21-9-5-4-8-20(21)22(27)26(23)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2

InChI Key

HLUOCXNGIFFXMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.